rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Description
rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid characterized by a 7-oxabicyclo[2.2.1]heptane core with hydroxyl and carboxylic acid substituents.
Properties
IUPAC Name |
(1S,2R,4R,6R)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-5-2-3-1-4(7(9)10)6(5)11-3/h3-6,8H,1-2H2,(H,9,10)/t3-,4-,5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAZFQANFPDGSF-KAZBKCHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C(C1C(=O)O)O2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]([C@@H]1C(=O)O)O2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS No. 2008714-25-6) is a bicyclic compound with significant potential in biological research and medicinal chemistry. Its unique structural features, including a hydroxyl group and a carboxylic acid moiety, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.153 g/mol |
| H-Bond Donor | 2 |
| H-Bond Acceptor | 4 |
| InChIKey | KUAZFQANFPDGSF-JKRBRZMLSA-N |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.
Therapeutic Applications
The compound's unique structure indicates potential therapeutic applications in several areas:
- Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways.
- Antimicrobial Agents : Potential use against resistant strains of bacteria.
- Cancer Research : Similar compounds have shown anti-cancer activity; thus, derivatives of this compound may also exhibit similar properties.
Case Study 1: Anti-inflammatory Effects
A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in vitro. The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound at varying concentrations.
Case Study 2: Antimicrobial Activity
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity.
Case Study 3: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related bicyclic compounds has shown that modifications at the hydroxyl and carboxylic acid positions can significantly enhance biological activity. This suggests that this compound could be a lead compound for designing more potent derivatives.
Comparison with Similar Compounds
Structural Analogues in the 7-Oxabicyclo[2.2.1]heptane Family
Table 1: Key Structural and Physicochemical Comparisons
* CAS number inferred from structurally similar entries in .
Key Observations:
Functional Group Impact: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the ketone derivative (CAS 2008714-56-3) .
Stereochemical Variations :
- The (1R,2S,4S) stereoisomer (CAS 38263-55-7) lacks hydroxylation, reducing solubility but simplifying synthetic routes .
Bicyclic Systems with Heteroatom Variations
Table 2: Comparison with Non-Oxabicyclo Analogues
Key Observations:
Heteroatom Influence :
- The 4-thia-1-azabicyclo[3.2.0] system (CAS 525-97-3) demonstrates how sulfur and nitrogen incorporation can stabilize the ring and enable biological activity, as seen in β-lactam antibiotics .
- The absence of oxygen in the bicyclo[2.2.1]heptane core (CAS 12268686) increases hydrophobicity and alters electronic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
